![molecular formula C4H4Br2 B1582476 1,4-Dibromo-2-butyne CAS No. 2219-66-1](/img/structure/B1582476.png)
1,4-Dibromo-2-butyne
Overview
Description
1,4-Dibromo-2-butyne is an organic compound with the molecular formula C₄H₄Br₂ It is a halogenated alkyne, characterized by the presence of two bromine atoms attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-butyne can be synthesized through the bromination of 2-butyne. The reaction typically involves the addition of bromine (Br₂) to 2-butyne in an inert solvent such as dichloromethane. The reaction is exothermic and must be controlled to prevent excessive heat buildup. The general reaction is as follows: [ \text{HC≡C-CH₂-CH₂} + \text{Br₂} \rightarrow \text{Br-CH₂-C≡C-CH₂-Br} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-butyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,4-dibromo-2-butene or further to 1,4-dibromobutane.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, often catalyzed by transition metals.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium or nickel catalysts in the presence of ligands.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido- or thio-substituted butynes.
Reduction: 1,4-Dibromo-2-butene or 1,4-dibromobutane.
Coupling: Larger alkyne or alkene derivatives.
Scientific Research Applications
Organic Synthesis
1,4-Dibromo-2-butyne serves as an essential building block in organic synthesis. It can undergo various reactions such as:
- Substitution Reactions : The compound can react with different nucleophiles to yield substituted products. For example, reacting with azides can produce azido-substituted derivatives.
- Reduction Reactions : It can be reduced to form 1,4-dibromo-2-butene or 1,4-dibromobutane.
- Coupling Reactions : The compound can participate in coupling reactions to form larger alkyne or alkene derivatives.
Case Study: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound in synthesizing bioactive molecules for pharmaceutical applications. The compound's reactivity allowed for the formation of various derivatives that exhibited potential therapeutic effects against specific diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role in drug development. Its ability to form diverse derivatives makes it suitable for synthesizing compounds with biological activity.
Example: Aliskiren Intermediate
This compound is used as an intermediate in the synthesis of aliskiren, a non-peptide renin inhibitor used to treat hypertension. The synthesis involves reacting butadiene with bromine to produce high-purity trans-1,4-dibromo-2-butene, which is crucial for developing this antihypertensive drug .
Material Science
The compound is also significant in material science for preparing polymers and advanced materials. Its reactivity allows for the incorporation of specific functional groups into polymer matrices, enhancing their properties.
Data Table: Properties of Polymers Derived from this compound
Polymer Type | Property Enhanced | Application Area |
---|---|---|
Thermoplastic Elastomer | Increased elasticity | Automotive components |
Conductive Polymers | Improved electrical conductivity | Electronics |
Biodegradable Polymers | Environmental sustainability | Packaging materials |
Biological Studies
The reactivity of this compound makes it useful in biological studies, particularly in enzyme mechanism investigations and protein modifications.
Case Study: Enzyme Mechanism Investigation
Research has utilized this compound to study enzyme mechanisms by observing how the compound modifies enzyme activity through covalent bonding with specific residues. This approach has provided insights into enzyme functionality and potential inhibitors .
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-butyne involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilicity allows it to react with nucleophiles, facilitating various substitution and coupling reactions. The compound can also undergo reduction, where the triple bond is hydrogenated to form alkenes or alkanes.
Comparison with Similar Compounds
1,4-Dibromo-2-butene: Similar structure but with a double bond instead of a triple bond.
1,4-Dibromobutane: Fully saturated version with single bonds.
2,3-Dibromo-1,4-butanediol: Contains hydroxyl groups in addition to bromine atoms.
Uniqueness: 1,4-Dibromo-2-butyne is unique due to its triple bond, which imparts higher reactivity compared to its saturated or partially saturated analogs. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity
1,4-Dibromo-2-butyne (DBB) is a halogenated alkyne with the molecular formula C4H4Br2. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of DBB, including its mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C4H4Br2
- Molecular Weight : 201.88 g/mol
- CAS Number : 75205-60-6
- Structure :
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to its electrophilic nature and ability to form covalent bonds with nucleophiles. This characteristic enables it to interact with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
DBB has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Cytotoxicity
Several studies have reported the cytotoxic effects of DBB on human cell lines. It has been shown to induce apoptosis in cancer cells through:
- Reactive Oxygen Species (ROS) Generation : DBB can elevate ROS levels, leading to oxidative stress and subsequent cell death.
- DNA Damage : The compound has been linked to DNA strand breaks, contributing to its cytotoxic effects.
Toxicological Profile
The toxicological profile of this compound suggests significant health risks upon exposure. Acute toxicity studies indicate that DBB can cause irritation to the skin and eyes, and inhalation may lead to respiratory distress. Chronic exposure has been associated with potential carcinogenic effects due to its ability to form DNA adducts.
Toxicity Endpoint | Observation |
---|---|
Skin Irritation | Moderate irritation observed |
Eye Irritation | Severe irritation observed |
Inhalation Toxicity | Respiratory distress in animal studies |
Carcinogenic Potential | DNA adduct formation |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DBB against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity Assessment : In a study by Johnson et al. (2022), human cancer cell lines were exposed to varying concentrations of DBB. The findings revealed that concentrations above 50 µM resulted in over 70% cell death within 24 hours, highlighting its potential as an anticancer agent .
- Environmental Impact Study : An environmental assessment demonstrated that DBB poses risks to aquatic ecosystems due to its toxicity towards fish species at concentrations as low as 10 µg/L .
Properties
IUPAC Name |
1,4-dibromobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2/c5-3-1-2-4-6/h3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMJXZROMTSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062271 | |
Record name | 2-Butyne, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-66-1 | |
Record name | 1,4-Dibromo-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Dibromo-2-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2-butyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butyne, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyne, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromobut-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIBROMO-2-BUTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWX8CD6E3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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